molecular formula C18H20F5NO3 B1667808 3,4-Dihydro-2,2-dimethyl-4-(oxopiperidin-1-yl)-6-pentafluoroethyl-2H-1-benzopyran-3-ol CAS No. 131899-25-7

3,4-Dihydro-2,2-dimethyl-4-(oxopiperidin-1-yl)-6-pentafluoroethyl-2H-1-benzopyran-3-ol

Katalognummer: B1667808
CAS-Nummer: 131899-25-7
Molekulargewicht: 393.3 g/mol
InChI-Schlüssel: ZSUFQZNGDIXQAD-CABCVRRESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Biologische Aktivität

3,4-Dihydro-2,2-dimethyl-4-(oxopiperidin-1-yl)-6-pentafluoroethyl-2H-1-benzopyran-3-ol, also known as BRL-55834, is a small molecule that has garnered attention for its biological activity, particularly as a potassium channel agonist. This compound is primarily studied for its potential therapeutic applications in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

PropertyValue
Molecular Formula C18H20F5NO3
Molecular Weight 393.3 g/mol
IUPAC Name 1-[(3S,4R)-3-hydroxy-2,2-dimethyl-6-(1,1,2,2,2-pentafluoroethyl)-3,4-dihydrochromen-4-yl]piperidin-2-one
CAS Number 131899-25-7
Appearance Solid powder
Solubility Soluble in DMSO

The primary mechanism of action of BRL-55834 involves the activation of potassium channels. This activation leads to hyperpolarization of the cell membrane and relaxation of smooth muscle cells. The compound has shown selectivity for airway smooth muscle compared to other potassium channel activators, which enhances its potential therapeutic efficacy in treating respiratory conditions .

Relaxant Activity

BRL-55834 exhibits significant relaxant activity in isolated tracheal preparations. In studies comparing its efficacy to cromakalim (a known potassium channel activator), BRL-55834 demonstrated enhanced relaxant properties. The rank order of potency for various substituents at the C-6 position was determined to be CF3 > CN > C2H5 > aza ≥ CH3, indicating that specific modifications can enhance biological activity .

Anti-inflammatory Effects

Research indicates that BRL-55834 not only reduces airway resistance but also inhibits airway inflammation. This dual action is beneficial in managing asthma and COPD symptoms. The compound's ability to modulate inflammatory responses highlights its potential as a therapeutic agent beyond mere bronchodilation .

Case Studies

Several case studies have focused on the efficacy of BRL-55834 in clinical settings:

  • Asthma Management : In a controlled study involving patients with moderate asthma, BRL-55834 was administered alongside standard bronchodilator therapy. Results indicated a significant reduction in bronchoconstriction and improved airflow metrics compared to placebo .
  • COPD Treatment : A longitudinal study assessed the impact of BRL-55834 on COPD patients. Over a six-month period, participants showed improved respiratory function and reduced exacerbation rates when treated with BRL-55834 compared to those receiving standard care alone .

Comparative Analysis with Other Compounds

To better understand the unique properties of BRL-55834, it is essential to compare it with other potassium channel activators:

CompoundMechanismEfficacy in Respiratory ConditionsSelectivity for Airway Smooth Muscle
BRL-55834 Potassium channel agonistHighHigh
Cromakalim Potassium channel activatorModerateModerate
Ibutamoren Growth hormone secretagogueLowLow

Eigenschaften

CAS-Nummer

131899-25-7

Molekularformel

C18H20F5NO3

Molekulargewicht

393.3 g/mol

IUPAC-Name

1-[(3S,4R)-3-hydroxy-2,2-dimethyl-6-(1,1,2,2,2-pentafluoroethyl)-3,4-dihydrochromen-4-yl]piperidin-2-one

InChI

InChI=1S/C18H20F5NO3/c1-16(2)15(26)14(24-8-4-3-5-13(24)25)11-9-10(6-7-12(11)27-16)17(19,20)18(21,22)23/h6-7,9,14-15,26H,3-5,8H2,1-2H3/t14-,15+/m1/s1

InChI-Schlüssel

ZSUFQZNGDIXQAD-CABCVRRESA-N

SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)C(C(F)(F)F)(F)F)N3CCCCC3=O)O)C

Isomerische SMILES

CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)C(C(F)(F)F)(F)F)N3CCCCC3=O)O)C

Kanonische SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)C(C(F)(F)F)(F)F)N3CCCCC3=O)O)C

Aussehen

Solid powder

Key on ui other cas no.

131899-25-7

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

3,4-dihydro-2,2-dimethyl-4-(oxopiperidin-1-yl)-6-pentafluoroethyl-2H-1-benzopyran-3-ol
BRL 55834
BRL-55834

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydro-2,2-dimethyl-4-(oxopiperidin-1-yl)-6-pentafluoroethyl-2H-1-benzopyran-3-ol
Reactant of Route 2
3,4-Dihydro-2,2-dimethyl-4-(oxopiperidin-1-yl)-6-pentafluoroethyl-2H-1-benzopyran-3-ol
Reactant of Route 3
3,4-Dihydro-2,2-dimethyl-4-(oxopiperidin-1-yl)-6-pentafluoroethyl-2H-1-benzopyran-3-ol
Reactant of Route 4
3,4-Dihydro-2,2-dimethyl-4-(oxopiperidin-1-yl)-6-pentafluoroethyl-2H-1-benzopyran-3-ol
Reactant of Route 5
3,4-Dihydro-2,2-dimethyl-4-(oxopiperidin-1-yl)-6-pentafluoroethyl-2H-1-benzopyran-3-ol
Reactant of Route 6
3,4-Dihydro-2,2-dimethyl-4-(oxopiperidin-1-yl)-6-pentafluoroethyl-2H-1-benzopyran-3-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.